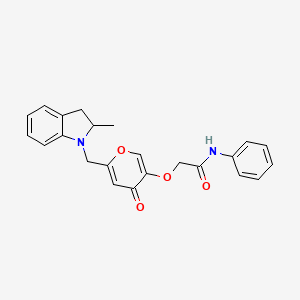
2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds, which can help infer some aspects of the compound . The papers discuss 2-phenyl-N-(pyrazin-2-yl)acetamide, a compound that shares some structural features with the target molecule, such as the phenylacetamide moiety .
Synthesis Analysis
The synthesis of 2-phenyl-N-(pyrazin-2-yl)acetamide was achieved through a coupling reaction, using a mixture of toluene and methanol for crystallization . This suggests that similar synthetic strategies could potentially be applied to the synthesis of 2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide, with appropriate modifications to account for the different substituents and functional groups.
Molecular Structure Analysis
The molecular structure of 2-phenyl-N-(pyrazin-2-yl)acetamide was confirmed using various techniques, including single-crystal X-ray diffraction, which provided detailed geometrical parameters . The compound crystallizes in the monoclinic space group P 21/c. The crystal structure features an intramolecular C–H···O hydrogen bond, which contributes to the stability of the molecule . These findings could be relevant when considering the molecular structure of 2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide, as hydrogen bonding could also play a role in its structural conformation.
Chemical Reactions Analysis
The provided papers do not detail specific chemical reactions for the compound of interest. However, the analysis of 2-phenyl-N-(pyrazin-2-yl)acetamide included the study of its vibrational frequencies and assignments, which were investigated using both experimental and theoretical methods . Such vibrational studies are crucial for understanding the reactive nature of functional groups within a molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-phenyl-N-(pyrazin-2-yl)acetamide were characterized using a variety of techniques, including FTIR, NMR, thermogravimetric analysis, differential thermal analysis, and UV-Visible spectroscopy . The compound's stability was analyzed using NBO analysis, and its potential role in nonlinear optics was assessed by calculating its first hyperpolarizability . These methods and analyses could be applied to 2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide to determine its properties and potential applications.
Scientific Research Applications
Chemical and Pharmacological Research
- The synthesis and pharmacological activity of pyran derivatives, including compounds structurally related to the query compound, were investigated. These compounds exhibited neurotropic activity of the neuroleptic type, as well as anticonvulsive and sedative activity (Ermili, Balbi, & Roma, 1976).
Coordination Complexes and Antioxidant Activity
- Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives (similar in structure to the query compound) were synthesized and characterized. These complexes demonstrated significant antioxidant activity (Chkirate et al., 2019).
Structural Analysis and Synthesis Techniques
- Studies involving the synthesis of pyran derivatives and the analysis of their crystal structures have been conducted. These studies provide insights into the structural properties of compounds related to the query compound (Naghiyev et al., 2020).
Medicinal Chemistry Applications
- Research in medicinal chemistry has led to the synthesis of various pyrano[3,2-c]chromene derivatives, which were evaluated for their neuroprotective effects and inhibitory activity against acetylcholinesterase and butylcholinesterase. This highlights the potential therapeutic applications of these compounds (Sameem et al., 2017).
Anticonvulsant Agents
- A study on the synthesis of quinazolin-4(1H)-one derivatives as potential anticonvulsant agents has been conducted, indicating the relevance of similar compounds in developing new treatments for epilepsy (Kothayer et al., 2019).
Future Directions
properties
IUPAC Name |
2-[6-[(2-methyl-2,3-dihydroindol-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-16-11-17-7-5-6-10-20(17)25(16)13-19-12-21(26)22(14-28-19)29-15-23(27)24-18-8-3-2-4-9-18/h2-10,12,14,16H,11,13,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVODATNMYAUCMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

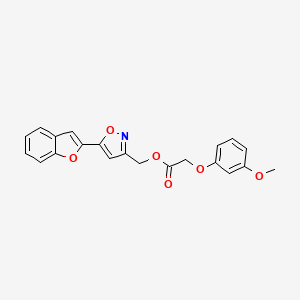
![7-cyclopentyl-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2551286.png)
![1-(tert-butyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2551293.png)
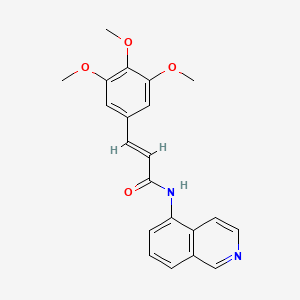
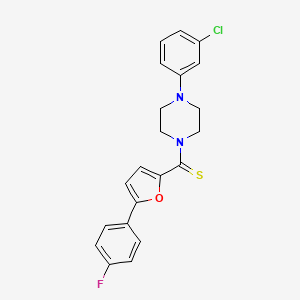
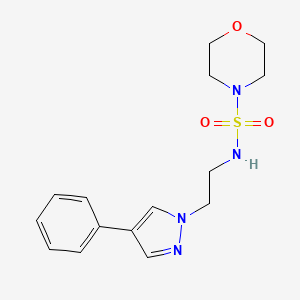


![2-Ethoxybenzoic acid [5-methyl-4-(4-methylphenyl)sulfonyl-2-phenyl-3-pyrazolyl] ester](/img/structure/B2551300.png)
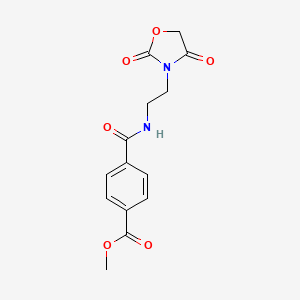
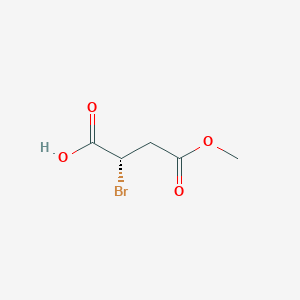
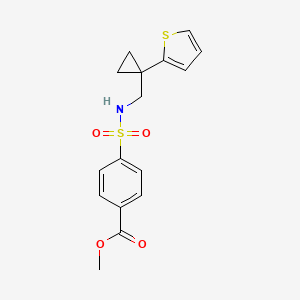
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2551305.png)
![3-(2-methoxyethyl)-2-[(3-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2551306.png)